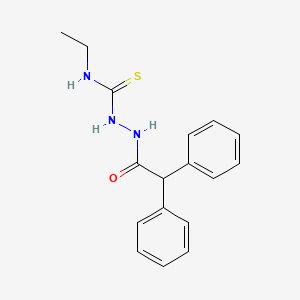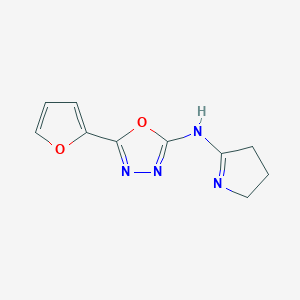
Dimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylazanium, also known as dimethylammonium, is a quaternary ammonium ion with the chemical formula (CH₃)₂NH₂⁺. It is a positively charged ion formed by the protonation of dimethylamine. This compound is commonly found in various chemical and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Dimethylazanium can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with a proton donor, such as hydrochloric acid, to form dimethylammonium chloride. The reaction is typically carried out under controlled conditions to ensure the complete protonation of dimethylamine. Industrial production methods often involve large-scale reactions in reactors with precise temperature and pressure control to optimize yield and purity.
Analyse Chemischer Reaktionen
Dimethylazanium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethylamine oxide under specific conditions.
Reduction: It can be reduced back to dimethylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylammonium ion is replaced by another nucleophile.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents are commonly used in these reactions. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions include dimethylamine, dimethylamine oxide, and various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Dimethylazanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds and as a catalyst in certain reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Some this compound compounds are investigated for their potential therapeutic applications, such as in the treatment of infections and as drug delivery agents.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals due to its surfactant and antimicrobial properties.
Wirkmechanismus
The mechanism of action of dimethylazanium compounds varies depending on their specific application. In general, these compounds exert their effects by interacting with cellular membranes, proteins, and other molecular targets. For example, in antimicrobial applications, this compound compounds disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The molecular pathways involved often include the disruption of membrane potential and interference with essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dimethylazanium can be compared with other quaternary ammonium compounds, such as:
Tetramethylammonium: Similar in structure but with four methyl groups attached to the nitrogen atom.
Trimethylammonium: Contains three methyl groups and one hydrogen atom attached to the nitrogen atom.
Ethylammonium: Contains ethyl groups instead of methyl groups.
Uniqueness: this compound is unique due to its specific reactivity and the balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
49784-85-2 |
|---|---|
Molekularformel |
C2H8N+ |
Molekulargewicht |
46.09 g/mol |
IUPAC-Name |
dimethylazanium |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/p+1 |
InChI-Schlüssel |
ROSDSFDQCJNGOL-UHFFFAOYSA-O |
SMILES |
C[NH2+]C |
Kanonische SMILES |
C[NH2+]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)

![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)

![3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid](/img/structure/B1225605.png)

![1-[4-(2-Chlorophenoxy)butyl]imidazole](/img/structure/B1225613.png)
![7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)
![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-phenylethanone](/img/structure/B1225616.png)

![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B1225623.png)

